

Application Notes: Utilizing G-1 for In Vivo GPER Signaling Research

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B15606104

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Introduction

G-1 (1-[4-(6-bromobenzo[1][2]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][4][5] With a high binding affinity for GPER ($K_d \approx 10$ nM) and minimal to no binding to classical nuclear estrogen receptors ($ER\alpha$ and $ER\beta$) at concentrations up to 10 μ M, G-1 is an invaluable tool for elucidating the specific non-genomic signaling pathways mediated by GPER in vivo.[3][6] Its use has been instrumental in differentiating GPER's rapid signaling effects from the classical genomic actions of estrogens.[1][7]

GPER activation by G-1 initiates a variety of downstream signaling cascades.[1] The receptor can couple to both $G_{\alpha s}$ and pertussis toxin-sensitive $G_{\alpha i/o}$ proteins, utilizing second messengers like cAMP and Ca^{2+} . [1] A primary pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream kinases such as ERK1/2 and PI3K/Akt.[1][7] Another key pathway involves the activation of adenylyl cyclase, leading to cAMP production and Protein Kinase A (PKA) activation.[1]

Key In Vivo Applications

The selective activation of GPER by G-1 has been shown to impact a wide range of physiological and pathological processes across multiple preclinical animal models.

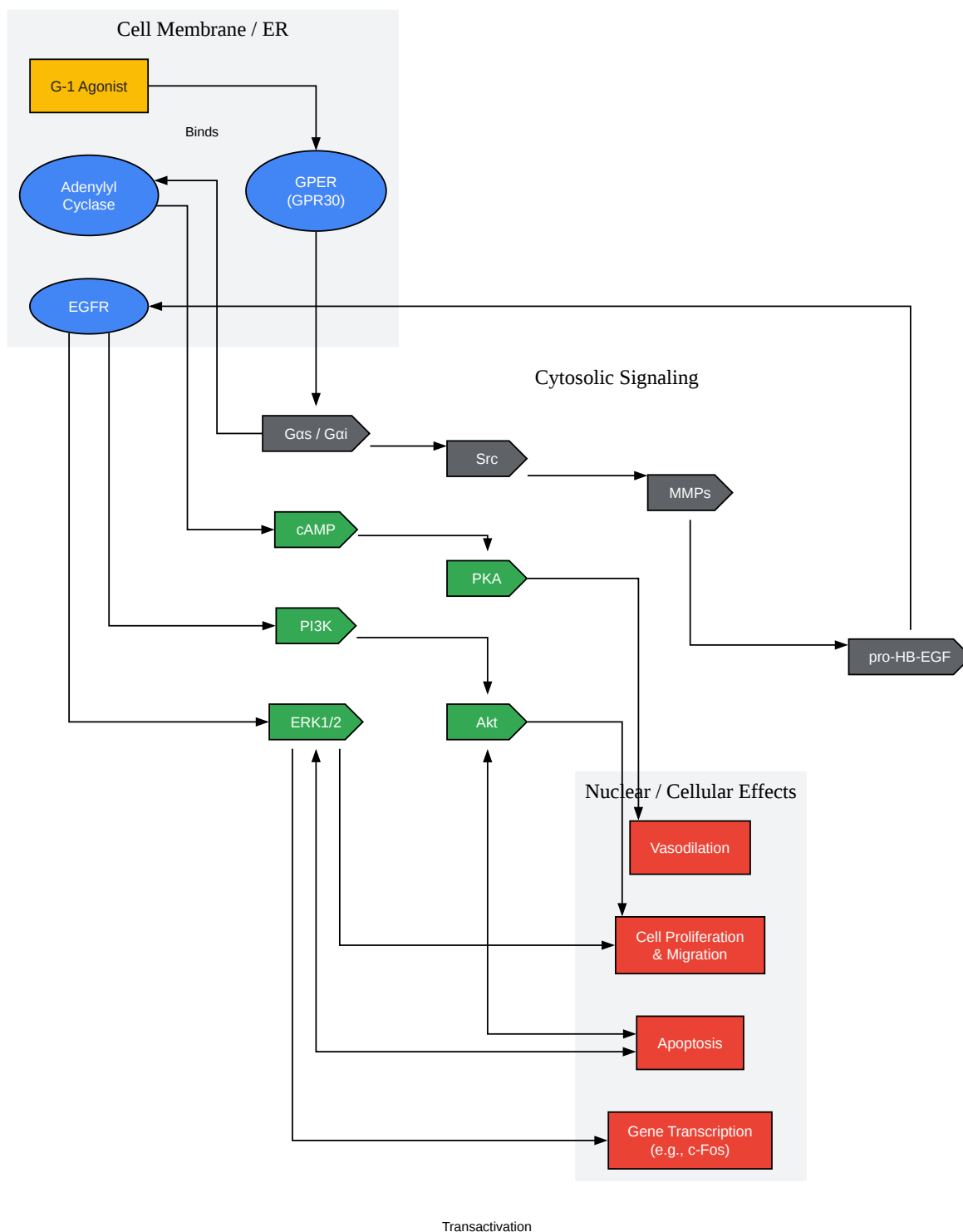
- **Cardiovascular System:** G-1 administration replicates many of the beneficial cardiovascular effects of estrogen without the feminizing effects.[1] It has been demonstrated to cause acute vasodilation in rats, leading to a dose-dependent reduction in blood pressure.[8] Chronic G-1 treatment can lower blood pressure in hypertensive rat models, such as ovariectomized mRen2. Lewis rats, partly by regulating the renin-angiotensin system.[1][9] Furthermore, G-1 provides cardioprotective effects against ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity.[10][11]
- **Metabolic Regulation:** GPER activation by G-1 plays a significant role in metabolic homeostasis.[12][13] In preclinical models of obesity and diabetes, G-1 treatment has been shown to reduce body weight, restore glucose homeostasis, and improve insulin sensitivity. [1][14] It can protect pancreatic β -cells from apoptosis and stimulate insulin release.[3][10] However, its effects can be complex and diet-dependent; in postmenopausal mice on a high-fat diet, G-1 exhibited anti-obesity effects but also impaired glucose tolerance.[15]
- **Oncology:** The role of GPER in cancer is context-dependent, and G-1 has been used to probe these diverse functions. In some cancers, GPER activation is anti-proliferative. For instance, G-1 inhibits the growth of mantle cell lymphoma, gastric cancer, and certain ER-negative breast cancers in vivo.[3][4][16] In contrast, in other models, such as ER-negative breast cancer cells and associated fibroblasts, G-1 has been shown to promote angiogenesis and cancer progression.[6] This highlights the importance of characterizing the specific GPER-driven pathways in the cancer type of interest.
- **Neuroprotection:** G-1 has demonstrated neuroprotective effects in models of cerebral ischemia. It can reduce inflammatory damage and inhibit microglia activation, suggesting a therapeutic potential for stroke and other neurodegenerative disorders.[17]

Important Considerations

Researchers should be aware that G-1 can exhibit concentration-dependent effects, and at higher micromolar concentrations, it may induce GPER-independent effects, such as microtubule disruption.[1] Therefore, careful dose-response studies are essential. To confirm that the observed in vivo effects are specifically mediated by GPER, it is highly recommended to include experimental groups treated with a GPER-selective antagonist, such as G15 or G36, in combination with G-1.[3][5]

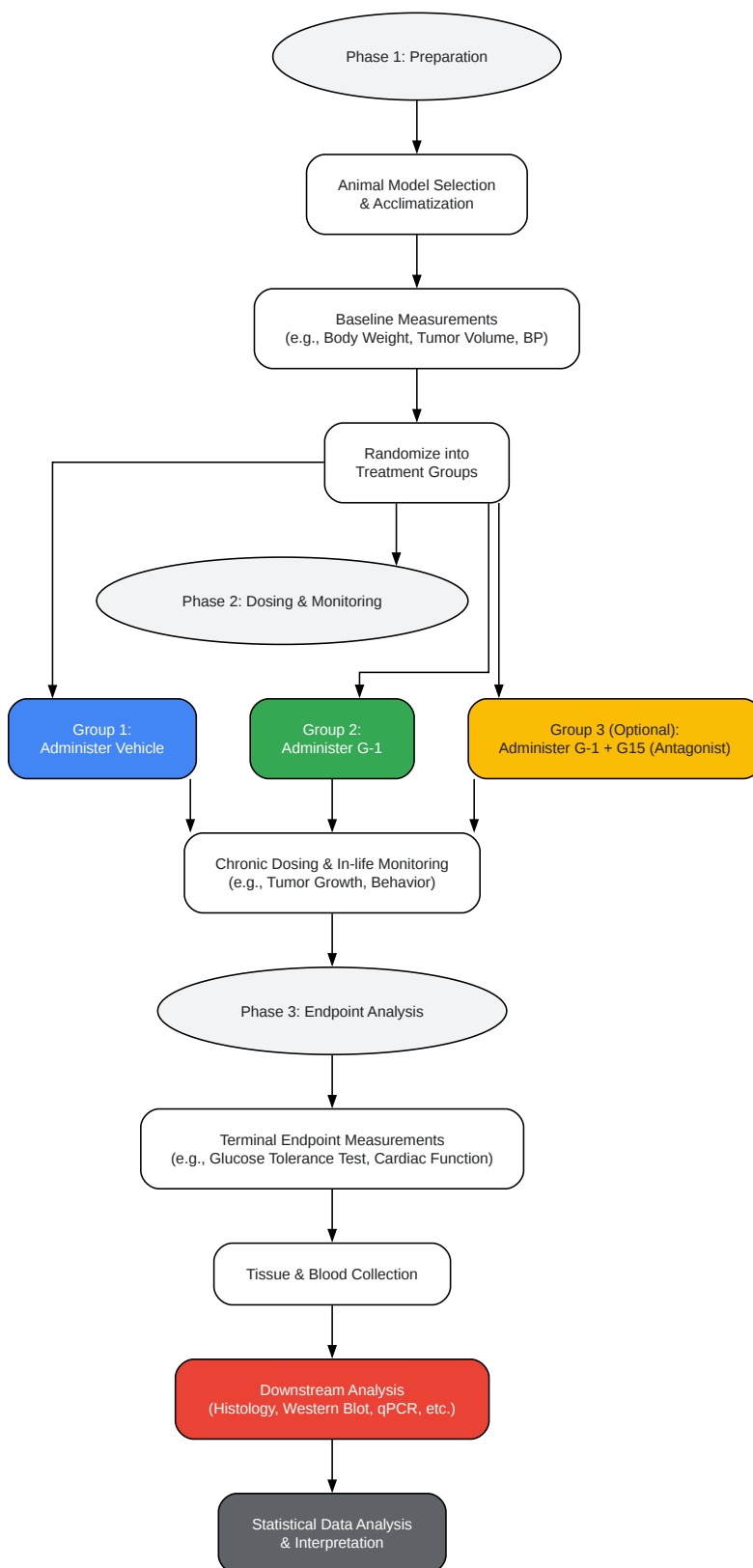
Visualizations

Signaling Pathways and Experimental Logic



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Caption: GPER signaling pathways activated by the G-1 agonist.



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